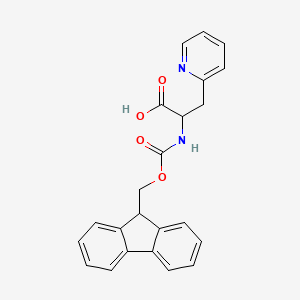

FMOC-DL-2-pyridylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FMOC-DL-2-pyridylalanine is a compound with the linear formula C23H20N2O4. It is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group, and the side chain contains a pyridyl group. This compound is primarily used in research and development, particularly in the fields of peptide synthesis and protein engineering.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-DL-2-pyridylalanine typically involves the protection of the amino group of DL-2-pyridylalanine with the FMOC group. This can be achieved by reacting DL-2-pyridylalanine with FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the FMOC protection .

Analyse Chemischer Reaktionen

Types of Reactions

FMOC-DL-2-pyridylalanine undergoes several types of chemical reactions, including:

Oxidation: The pyridyl group can be oxidized to form N-oxide derivatives.

Reduction: The pyridyl group can be reduced to form piperidine derivatives.

Substitution: The FMOC group can be substituted with other protecting groups or removed to expose the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The FMOC group is typically removed using piperidine in dimethylformamide.

Major Products Formed

Oxidation: N-oxide derivatives of this compound.

Reduction: Piperidine derivatives of this compound.

Substitution: Free amino group derivatives after FMOC removal.

Wissenschaftliche Forschungsanwendungen

FMOC-DL-2-pyridylalanine has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Employed in the production of biocompatible materials and hydrogels.

Wirkmechanismus

The mechanism of action of FMOC-DL-2-pyridylalanine involves its role as a protected amino acid derivative in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. The pyridyl group can participate in various chemical reactions, allowing for the modification and functionalization of peptides. The removal of the FMOC group exposes the free amino group, enabling further peptide elongation or modification .

Vergleich Mit ähnlichen Verbindungen

FMOC-DL-2-pyridylalanine can be compared with other similar compounds such as:

FMOC-D-2-pyridylalanine: Similar structure but with a different stereochemistry.

FMOC-L-2-pyridylalanine: The L-enantiomer of this compound.

FMOC-2-pyridylalanine: A compound with a similar structure but without the DL configuration.

This compound is unique due to its DL configuration, which provides a racemic mixture of both D- and L-enantiomers. This can be advantageous in certain research applications where both enantiomers are required .

Biologische Aktivität

FMOC-DL-2-pyridylalanine, a derivative of pyridylalanine, is an amino acid that has garnered attention due to its unique structural properties and biological activities. This compound, characterized by the presence of a pyridine ring, has shown potential in various biochemical applications, particularly in peptide synthesis and as a building block for functional biomolecules.

Structural Characteristics

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The presence of the pyridine moiety contributes to its distinct chemical properties, including enhanced solubility and stability in various environments. The compound exists as a racemic mixture of its D and L enantiomers, which exhibit different biological behaviors.

Binding Affinity Studies

Recent studies have demonstrated that peptides incorporating 2-pyridylalanine exhibit significant binding affinities, particularly in the context of immunoglobulin G (IgG) interactions. For instance, a peptide variant with 2-pyridylalanine substituted for histidine showed a binding affinity (Kd) of 75.7 nM, indicating its potential as an effective ligand for antibody modification . This modification enhances the specificity and efficacy of antibody-drug conjugates (ADCs), making it a valuable tool in therapeutic applications.

Supramolecular Chemistry

This compound has also been investigated for its self-assembly properties. The compound can form helical structures through directional hydrogen bonding facilitated by the pyridine nitrogen. This self-assembly leads to the formation of supramolecular architectures that are more stable than those formed by traditional amino acids . The helical pitch observed in these structures is significantly higher than that of Fmoc-protected phenylalanine derivatives, suggesting enhanced structural integrity and potential applications in nanotechnology and material science.

Peptide Synthesis and Characterization

In a study focused on optimizing multiple parallel peptide synthesis using this compound, researchers highlighted the importance of Fmoc removal conditions on the efficiency of peptide assembly. The study reported that specific coupling conditions led to improved yields and purity of synthesized peptides . This optimization is crucial for producing high-quality peptides for research and therapeutic purposes.

Mechanical Properties

The mechanical properties of crystals formed from this compound have been characterized using techniques such as Young's modulus measurements. The racemic mixture exhibited a Young's modulus of 31.8 ± 11.9 GPa, indicating a rigid supramolecular packing network. This rigidity is attributed to strong intermolecular interactions within the crystal lattice . Such mechanical properties suggest potential applications in biomedical materials where strength and stability are paramount.

Data Tables

| Property | Value |

|---|---|

| Binding Affinity (Kd) | 75.7 nM |

| Young's Modulus | 31.8 ± 11.9 GPa |

| Helical Pitch | ~8.16 Å |

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.